N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide
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Description
N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.281. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of various oxamide derivatives, including those similar to N-cyclopropyl-N'-(3,4-dimethoxyphenyl)oxamide. They found that these compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms, offering insights into the structural properties of such compounds (Martínez-Martínez et al., 1998).
Synthesis of Tetrahydroisoquinolines
Aghekyan et al. (2009) utilized a compound similar to N-cyclopropyl-N'-(3,4-dimethoxyphenyl)oxamide in the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines. This highlights the use of such compounds in creating complex chemical structures, which could have various applications in medicinal chemistry (Aghekyan et al., 2009).
Copper-Catalyzed Amination of Aryl Halides
Jiang et al. (2020) discovered that N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, a compound closely related to N-cyclopropyl-N'-(3,4-dimethoxyphenyl)oxamide, acts as a ligand for copper-catalyzed amination of aryl iodides, bromides, and chlorides. This process efficiently creates various primary (hetero)aryl amines, demonstrating the potential use of such compounds in catalysis and organic synthesis (Jiang et al., 2020).
Potentiometric Studies and Complex Formation
Lloret et al. (1992) conducted potentiometric studies on systems involving oxamide derivatives, similar to N-cyclopropyl-N'-(3,4-dimethoxyphenyl)oxamide. Their research provides valuable information on the complex formation between copper(II) and N,N'-(alkyl-substituted)oxamides, which could be useful in understanding the coordination chemistry of such compounds (Lloret et al., 1992).
Properties
IUPAC Name |
N-cyclopropyl-N'-(3,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-6-5-9(7-11(10)19-2)15-13(17)12(16)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZBTIJWVMJRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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